2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
Description
Significance of Heterocyclic Scaffolds in Molecular Design
Heterocyclic compounds are fundamental to the field of medicinal chemistry, forming the core structure of a vast number of therapeutic agents. These cyclic compounds, which incorporate at least one atom other than carbon within their ring system, are prevalent in nature and are essential components of many biological processes. Their structural diversity, including variations in ring size, heteroatom type and number, and substitution patterns, provides a rich foundation for the design of novel molecules with specific biological activities. researchgate.netmdpi.com The presence of heteroatoms like nitrogen, sulfur, and oxygen introduces unique physicochemical properties, such as the ability to form hydrogen bonds, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net Consequently, heterocyclic scaffolds are a cornerstone in the development of new pharmaceuticals.
Overview of 4-Thiazolidinones as Privileged Structures in Bioactive Compounds
Within the broad class of heterocyclic compounds, the 1,3-thiazolidin-4-one ring system has emerged as a "privileged scaffold." researchgate.netmdpi.comnih.gov This designation reflects its recurring presence in molecules that exhibit a wide array of biological activities. The thiazolidinone core, a five-membered ring containing a sulfur atom, a nitrogen atom, and a ketone group, is a versatile template that can be readily modified at positions 2, 3, and 5 to generate extensive libraries of derivatives. mdpi.com This structural flexibility allows for the fine-tuning of pharmacological properties. researchgate.net
Thiazolidin-4-one derivatives have been the subject of extensive research, demonstrating a remarkable spectrum of pharmacological effects, including:
Anticancer researchgate.netmdpi.comnih.gov
Antimicrobial researchgate.netnih.govnih.gov
Anti-inflammatory researchgate.netmdpi.comresearchgate.net
Antiviral researchgate.netnih.gov
Anticonvulsant researchgate.netnih.gov
The proven success of this scaffold in yielding bioactive compounds underscores its importance in modern drug discovery efforts. nih.govnih.gov
Specific Focus on 2-Imino-1,3-thiazolidin-4-one Derivatives and Their Research Landscape
A particularly interesting subclass of thiazolidinones is the 2-imino-1,3-thiazolidin-4-one series. nih.govnih.gov These compounds are characterized by an imino (=NH) or substituted imino group at the C2 position of the thiazolidinone ring. This structural feature significantly influences the electronic properties and hydrogen bonding capacity of the molecule, often leading to distinct biological activity profiles compared to other thiazolidinone analogs.
Numerous synthetic strategies have been developed for this subclass, including one-pot, multi-component reactions that allow for efficient and diverse production of derivatives. nih.govnih.govresearchgate.net Research into 2-imino-thiazolidin-4-ones has revealed a wide range of biological activities, with particular emphasis on their potential as antimicrobial, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.netresearchgate.netmdpi.com For instance, certain derivatives have shown notable activity against various bacterial and fungal strains, while others have been investigated as inhibitors of enzymes relevant to cancer and inflammation. nih.govnih.govmdpi.com The antitubercular potential of this scaffold is also an area of active investigation. nih.gov
| Derivative Class | Reported Biological Activity | Key Findings |
| 5-Arylidene-2-imino-4-thiazolidinones | Anticancer | A series of 5-arylidene-2-(4-acetamidophenylimino)thiazolidine-4-one derivatives was evaluated for anti-breast cancer activity against the MCF-7 cell line. mdpi.com |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Antifungal | Derivatives were synthesized and tested against seven agricultural fungi, with some compounds showing significant fungicidal effects. mdpi.com |
| General 2-Imino-thiazolidin-4-ones | Anti-inflammatory, Analgesic | Newly synthesized 2-iminothiazolidin-4-one compounds were assessed and showed anti-inflammatory and analgesic activities in animal models. researchgate.net |
| General 2-Imino-thiazolidin-4-ones | Antimicrobial | A series of 2-iminothiazolidin-4-ones was evaluated for antimicrobial activity, with results indicating antibacterial activity mainly against Gram-positive bacteria. researchgate.net |
| 5-Benzyliden-2-(thiazolylimino)thiazolidin-4-ones | Antibacterial | New derivatives incorporating an arylidene group at the 5-position were designed and showed efficacy against various bacterial strains. nih.gov |
Rationale for Investigating 2-Imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one within this Chemical Class
The choice of a 2-methylbenzyl group at this position is deliberate. The benzyl (B1604629) group itself introduces a significant hydrophobic and aromatic moiety, which can engage in various non-covalent interactions (e.g., pi-pi stacking, hydrophobic interactions) within a target's binding site. The addition of a methyl group at the ortho (2-position) of the benzyl ring introduces specific steric and electronic effects. This ortho-substitution can restrict the rotation of the phenyl ring, locking the molecule into a more defined conformation. Such conformational constraint can be advantageous, potentially leading to higher binding affinity and selectivity for a specific biological target. Therefore, synthesizing and evaluating this compound allows researchers to probe the impact of these specific steric and conformational features on the biological activity of the 2-iminothiazolidinone core.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-[(2-methylphenyl)methyl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNQLNXBSDENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203689 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 2 Imino 1,3 Thiazolidin 4 One Derivatives
Classical Approaches to 1,3-Thiazolidin-4-one Ring Formation
The foundational methods for constructing the 1,3-thiazolidin-4-one ring have been well-established for decades and continue to be widely used due to their reliability and simplicity. These classical approaches primarily involve cyclocondensation reactions and can be catalyzed by either acids or bases.
Cyclocondensation Reactions Involving Thioureas and α-Halocarbonyl Compounds
One of the most fundamental and widely employed methods for the synthesis of 2-imino-1,3-thiazolidin-4-ones is the cyclocondensation reaction between a thiourea (B124793) derivative and an α-halocarbonyl compound, such as ethyl bromoacetate (B1195939) or chloroacetic acid. dergipark.org.trekb.eg This reaction provides a direct and efficient route to the desired heterocyclic core. The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297), in a suitable solvent like ethanol. dergipark.org.trekb.eg
The general mechanism involves the initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of the 2-imino-1,3-thiazolidin-4-one ring. The choice of substituents on the thiourea and the α-halocarbonyl compound allows for the generation of a diverse library of derivatives. For instance, the reaction of a substituted thiourea with ethyl bromoacetate in the presence of sodium acetate is a common strategy. dergipark.org.tr It has been noted that this synthetic route can sometimes yield a mixture of two isomeric 2-imino-thiazolidin-4-ones. ekb.eg
| Thiourea Derivative | α-Halocarbonyl Compound | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted Thiourea | Ethyl bromoacetate | Sodium acetate, Ethanol | 2-Imino-1,3-thiazolidin-4-one derivative | dergipark.org.tr |
| Thiourea | Bromoacetyl chloride | Dichloromethane | 2-Imino-thiazolidin-4-one | google.com |
| Thiosemicarbazones | Dimethyl but-2-ynedioate (DMAD) | Solvent-free | Methyl [2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate derivatives | ekb.eg |
Acid-Catalyzed Cyclization Pathways
Acid catalysis can also be employed to facilitate the formation of the 1,3-thiazolidin-4-one ring. rsc.org In these pathways, an acid catalyst promotes the condensation and subsequent cyclization of the reactants. For example, the reaction of an amine, an aldehyde, and thioglycolic acid can be catalyzed by a protic acid. The acid protonates the carbonyl group of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. Subsequent reaction with thioglycolic acid and intramolecular cyclization leads to the formation of the thiazolidinone ring. Various acid catalysts have been utilized, including mineral acids and Lewis acids.
Base-Catalyzed Cyclization Pathways
Base-catalyzed cyclization is another common strategy for the synthesis of 1,3-thiazolidin-4-ones. nih.gov In this approach, a base is used to deprotonate one of the reactants, generating a nucleophile that initiates the cyclization process. As mentioned in the context of cyclocondensation reactions, bases like sodium acetate are frequently used to facilitate the reaction between thioureas and α-halocarbonyl compounds. The base deprotonates the thiol group of the intermediate formed after S-alkylation, promoting the intramolecular cyclization. The choice of base and reaction conditions can influence the reaction rate and yield of the desired product.
Contemporary and Green Synthetic Strategies for 2-Imino-1,3-thiazolidin-4-one Synthesis
In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the emergence of contemporary and green strategies for the synthesis of 2-imino-1,3-thiazolidin-4-ones, including one-pot multicomponent reactions and microwave-assisted protocols. dergipark.org.trccsenet.org
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. crimsonpublishers.comresearchgate.net Several MCRs have been developed for the synthesis of 2-imino-1,3-thiazolidin-4-one derivatives.
A notable example is the three-component reaction of an amine, an aldehyde, and thioglycolic acid. nih.govresearchgate.net This reaction proceeds via the initial formation of a Schiff base from the amine and aldehyde, which then undergoes a cyclocondensation reaction with thioglycolic acid to yield the 1,3-thiazolidin-4-one ring. Various catalysts, including L-proline, have been employed to promote this transformation under aqueous conditions, highlighting the green nature of this approach. researchgate.net Another one-pot method involves the reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) under catalyst-free conditions to afford novel 2-imino-1,3-thiazolidin-4-one derivatives. crimsonpublishers.comresearchgate.net A four-component condensation-cyclization reaction of hydrazine (B178648) with allyl isothiocyanate and an α-haloketone in the presence of various aldehydes has also been reported to produce these derivatives in excellent yields. researchgate.net
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Amine, Aldehyde, Thioglycolic acid | L-Proline, Water | 1,3-Thiazolidin-4-ones | researchgate.net |
| Phenyl isothiocyanate, Primary amines, Dimethyl acetylenedicarboxylate | Catalyst-free | 2-Imino-1,3-thiazolidin-4-ones | crimsonpublishers.comresearchgate.net |
| Hydrazine, Allyl isothiocyanate, α-Haloketone, Aldehyde | - | Thiazolidine-4-one derivatives | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner products compared to conventional heating methods. ccsenet.orgnih.gov The application of microwave irradiation has been successfully extended to the synthesis of 2-imino-1,3-thiazolidin-4-ones.
Microwave-assisted three-component condensation reactions have been developed for the synthesis of 1,3-thiazolidin-4-ones. ccsenet.orgscilit.com For instance, the reaction of an aromatic aldehyde, a 2-amino-thiazole derivative, and mercaptoacetic acid under microwave irradiation provides an efficient route to thiazolidinones. ccsenet.org These reactions are often completed in a much shorter time frame compared to conventional heating. Furthermore, solvent-free microwave-assisted synthesis on solid supports like silica (B1680970) has been reported, further enhancing the green credentials of these protocols. nih.gov The use of microwave irradiation in tandem with multicomponent strategies offers a powerful and sustainable approach to the synthesis of this important class of heterocyclic compounds. nih.gov
Solvent-Free Reaction Conditions
The synthesis of 2-imino-1,3-thiazolidin-4-one derivatives has been effectively achieved under solvent-free conditions, often accelerated by microwave irradiation. This approach aligns with the principles of green chemistry by reducing solvent waste and often decreasing reaction times.
One prominent solvent-free method involves the one-pot condensation of a thiourea, chloroacetic acid, and an appropriate aldehyde. nih.govnih.gov This reaction, when conducted under microwave irradiation, provides a rapid and efficient route to 5-arylidene-2-imino-4-thiazolidinones. nih.govnih.gov The process involves the initial formation of the 2-imino-1,3-thiazolidin-4-one core, followed by an in-situ Knoevenagel condensation with the aldehyde at the C-5 position.
Another solvent-free approach utilizes solid supports, such as silica gel, to facilitate the reaction. For instance, the synthesis of 3-(2-methylquinoxalin-3-yl)-2-(substitutedphenyl)thiazolidin-4-ones has been accomplished under solvent-free conditions on a silica support with microwave assistance. nih.gov Similarly, catalyst-free and solvent-free reactions between inactive aziridines and aroyl isothiocyanates at room temperature have been reported to produce 2-iminothiazolidines. nih.gov The use of ammonium (B1175870) persulfate as an economical catalyst has also been demonstrated for the solvent-free cyclocondensation of anilines, aldehydes, and thioglycolic acid to form 1,3-thiazolidin-4-ones. nih.gov
These methodologies offer significant advantages, including high yields, atom economy, reduced environmental impact, and operational simplicity. nih.gov
Table 1: Examples of Solvent-Free Synthesis of 5-Arylidene-2-imino-4-thiazolidinones via Microwave Irradiation nih.govresearchgate.net
| Thiourea Precursor | Aldehyde | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| N,N'-diphenylthiourea | Benzaldehyde | 5-Benzylidene-3-phenyl-2-(phenylimino)thiazolidin-4-one | 91 | 50W, 110°C |
| N,N'-diphenylthiourea | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-3-phenyl-2-(phenylimino)thiazolidin-4-one | 85 | 50W, 110°C |
| N,N'-diphenylthiourea | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-3-phenyl-2-(phenylimino)thiazolidin-4-one | 84 | 50W, 110°C |
| N-phenyl-N'-(4-methylpyridin-2-yl)thiourea | Benzaldehyde | 5-Benzylidene-3-(4-methylpyridin-2-yl)-2-(phenylimino)thiazolidin-4-one | 75 | 50W, 90°C |
Derivatization Strategies at Key Positions of the 2-Imino-1,3-thiazolidin-4-one Core
The 2-imino-1,3-thiazolidin-4-one scaffold offers multiple positions for structural modification, allowing for the synthesis of a diverse library of compounds. The primary sites for derivatization are the nitrogen atom at the N-3 position, the active methylene (B1212753) group at the C-5 position, and the exocyclic imino group at the C-2 position. mdpi.comresearchgate.net
Modifications at the N-3 Position
The substituent at the N-3 position of the thiazolidinone ring is typically introduced by selecting the appropriate primary amine or thiourea precursor during the initial ring synthesis. This allows for the incorporation of a wide variety of functionalities, including alkyl, aryl, and complex heterocyclic systems.
For example, the synthesis of 2-arylthiazolidin-4-ones bearing imidazole, triazole, or morpholine (B109124) moieties at the N-3 position has been achieved through one-pot, three-component reactions involving the corresponding heteroaromatic primary amines, an aldehyde, and thioglycolic acid. nih.gov Similarly, reacting 2-amino-4-arylthiazoles with chloroacetyl chloride and subsequently with potassium thiocyanate (B1210189) leads to the formation of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, where a substituted thiazole (B1198619) ring is attached to the N-3 position. mdpi.comaip.org This strategy highlights a method for introducing complex heterocyclic substituents.
Furthermore, N-3 arylation can be accomplished using diaryliodonium salts in the presence of a copper catalyst, providing a regioselective method for modifying related heterocyclic scaffolds like hydantoins, a strategy potentially adaptable to thiazolidinones. researchgate.net The choice of the N-3 substituent is crucial as it significantly influences the physicochemical properties and biological activities of the final compound. nih.gov
Introduction of Substituents at the C-5 Exocyclic Position
The active methylene group at the C-5 position of the 2-imino-1,3-thiazolidin-4-one ring is a prime site for introducing substituents, most commonly through the Knoevenagel condensation with aldehydes or ketones. mdpi.combiointerfaceresearch.com This reaction creates a C-5 exocyclic double bond, leading to the formation of 5-arylidene or 5-alkylidene derivatives.
The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate, and can be performed in various solvents or under solvent-free microwave conditions for a more environmentally friendly approach. nih.govsapub.org A wide range of aromatic and heteroaromatic aldehydes have been successfully employed in this condensation, introducing diverse substituents onto the C-5 position. proquest.comresearchgate.net This modification is a key strategy for expanding the structural diversity of the thiazolidinone core. nih.gov The resulting 5-arylidene derivatives often exhibit Z-isomerism as the predominant stereochemistry. mdpi.com
Table 2: Examples of Knoevenagel Condensation for C-5 Derivatization nih.govresearchgate.net
| 2-Iminothiazolidin-4-one Precursor | Aldehyde | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 3-(4-methylpyridin-2-yl)-2-(phenylimino)thiazolidin-4-one | 4-Methoxybenzaldehyde | - | 50W, 90°C, Solvent-free |
| 2-Imino-3-(4-chlorophenyl)thiazolidin-4-one | 4-Nitrobenzaldehyde | 39 | Microwave, Ethanol, NaOAc |
| 2-Imino-3-(4-chlorophenyl)thiazolidin-4-one | 4-(Methylthio)benzaldehyde | 55 | Microwave, Ethanol, NaOAc |
| 2-Imino-3-(4-chlorophenyl)thiazolidin-4-one | 1-Naphthaldehyde | 42 | Microwave, Ethanol, NaOAc |
| 2-Imino-3-(4-chlorophenyl)thiazolidin-4-one | 5-Phenyl-2-furaldehyde | 51 | Microwave, Ethanol, NaOAc |
Structural Variations of the 2-Imino Moiety
The substituent on the exocyclic imino group at the C-2 position is determined by the choice of the isothiocyanate or thiourea used in the synthesis. By varying this starting material, a range of alkyl- and aryl-imino derivatives can be prepared.
For instance, the reaction of an N-aryl thiourea with chloroacetic acid yields a 2-(arylimino)thiazolidin-4-one. A multi-step procedure starting from various anilines can produce 2-arylimino derivatives. nih.govresearchgate.net This involves first reacting the aniline (B41778) with chloroacetyl chloride, followed by cyclization with ammonium thiocyanate. nih.gov Similarly, using N-alkyl-N'-arylthioureas or reacting chloro-acetamide intermediates with aryl isothiocyanates provides access to a variety of N-substituted 2-imino moieties. researchgate.net
Patented methods describe the synthesis of 2-[(Z)-isopropylimino]-3-phenyl-thiazolidin-4-one and 2-[(Z)-n-butylimino]-3-phenyl-thiazolidin-4-one, demonstrating the straightforward incorporation of simple alkyl groups onto the imino nitrogen. google.comgoogle.com The synthesis of 2-arylimino-3-(pyrazol-4-yl)thiazolidin-4-ones further illustrates the possibility of attaching complex aromatic systems to the imino group. researchgate.net These structural variations are critical for fine-tuning the electronic and steric properties of the molecule. mdpi.com
Structural Elucidation and Stereochemical Considerations in 2 Imino 1,3 Thiazolidin 4 Ones
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the chemical bonds, thereby confirming the synthesized structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. researchgate.net For the 2-imino-1,3-thiazolidin-4-one scaffold, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the heterocyclic core and its substituents. aip.org
In the ¹H NMR spectrum, the protons of the thiazolidinone ring are particularly diagnostic. The methylene (B1212753) protons (CH₂) at the C5 position typically appear as a distinct signal, often a singlet, in the range of 3.8-4.3 ppm when unsubstituted. nih.gov For a 5-substituted derivative like 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one, the proton at C5 would appear as a multiplet, coupled to the adjacent benzylic protons. The imino proton (N-H) usually gives rise to a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C=O) of the thiazolidinone ring is typically observed at a downfield chemical shift, often in the range of 165-175 ppm. nih.govresearchgate.net The imino carbon (C=N) resonates at approximately 150-160 ppm, while the methylene carbon of the ring (C5) appears further upfield. nih.gov
Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignments. researchgate.net COSY spectra establish proton-proton coupling relationships, for instance, between the C5-proton and the adjacent methylene protons of a substituent. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular structure. researchgate.net NOESY experiments can be used to determine the stereochemistry and conformation by identifying protons that are close in space. researchgate.net
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O (C4) | - | 165 - 175 |
| C=NH (C2) | - | 150 - 160 |
| CH₂ (C5, unsubstituted) | ~3.8 - 4.3 | ~32 - 40 |
| =NH | Variable (broad) | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of 2-imino-1,3-thiazolidin-4-ones display several characteristic absorption bands that confirm the key structural features. aip.org
A strong absorption band is consistently observed in the region of 1650-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the thiazolidinone ring. aip.org The imino group (C=N) typically shows a stretching band around 1560-1630 cm⁻¹. aip.org Furthermore, the stretching vibration of the N-H bond of the imino group is usually visible as a band in the 3100-3450 cm⁻¹ range. aip.org The presence of these specific bands provides strong evidence for the formation of the desired 2-iminothiazolidin-4-one structure.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (imino) | Stretching | 3100 - 3450 |
| C=O (carbonyl) | Stretching | 1650 - 1720 |
| C=N (imino) | Stretching | 1560 - 1630 |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺ or [M]⁺) can be measured with high accuracy, allowing for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner, offering clues about its constituent parts.
Crystallographic Analysis of 2-Imino-1,3-thiazolidin-4-one Derivatives
While spectroscopic methods provide data on the molecular structure, crystallographic analysis offers a definitive and highly detailed three-dimensional picture of the molecule in the solid state.
| Parameter | Typical Value |
|---|---|
| Crystal System | e.g., Monoclinic, Triclinic |
| Space Group | e.g., P-1, P2₁/c |
| C=O Bond Length | ~1.21 Å |
| C=N Bond Length | ~1.28 Å |
| C-S Bond Lengths | ~1.74 Å, ~1.82 Å |
X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular forces. nih.gov In the crystal structures of 2-imino-1,3-thiazolidin-4-one derivatives, hydrogen bonding is a common and significant interaction. The imino group (N-H) can act as a hydrogen bond donor, often forming interactions with the carbonyl oxygen (C=O) of an adjacent molecule (N-H···O). These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks, which stabilize the crystal structure.
Furthermore, when aromatic substituents are present, as in this compound, π-π stacking interactions between the aromatic rings of neighboring molecules can play a crucial role in the crystal packing. The specific conformation of the molecule, including the dihedral angles between the thiazolidinone ring and any substituent planes, is also determined, providing a complete understanding of the molecule's solid-state structure. nih.gov
Tautomerism and Isomerism in 2-Imino-1,3-thiazolidin-4-one Systems
The structural complexity of 2-imino-1,3-thiazolidin-4-ones is significantly influenced by the phenomena of tautomerism and stereoisomerism. These features are critical in determining the molecule's conformation, stability, and interaction with biological systems. The primary considerations in this class of compounds are the equilibrium between amino and imino tautomers and the geometric isomerism around the exocyclic carbon-nitrogen double bond.
Amino-Imino Tautomeric Equilibria
The 2-imino-1,3-thiazolidin-4-one scaffold can exist in a tautomeric equilibrium with its 2-amino-1,3-thiazol-4(5H)-one counterpart. researchgate.netresearchgate.net This equilibrium involves the migration of a proton between the exocyclic nitrogen atom and the endocyclic nitrogen atom at position 3. The two primary forms are the imino form (2-imino-1,3-thiazolidin-4-one) and the amino form (2-amino-1,3-thiazol-4(5H)-one).
The position of this equilibrium is not static and is governed by several factors, including the nature of the substituents on the thiazolidinone ring and the exocyclic nitrogen, as well as the solvent environment. researchgate.net For instance, the substituent on the exocyclic nitrogen atom has been shown to directly govern the ratio of the tautomers in solution. researchgate.net
Theoretical studies, such as ab initio calculations, have been employed to determine the relative stabilities of these tautomers. nih.govresearchgate.net These studies indicate that in the absence of a solvent like water, the proton transfer process has a high energy barrier, suggesting it is unlikely to occur. nih.govresearchgate.net However, the presence of water molecules can decrease this barrier, facilitating the tautomerization process. nih.govresearchgate.net The polarizable continuum model (PCM) has been used to estimate the effect of the medium on the relative stabilities of the tautomers. nih.gov
Experimental confirmation of this amine-imine tautomerism has been achieved through spectroscopic methods, including Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy, often by comparing the spectra of the compounds with those of fixed N-methylated model structures that represent either the pure amine or imine form. researchgate.netnih.gov
| Tautomeric Form | Structural Features | Key Identifiers | Factors Favoring Existence |
| Imino Form | Exocyclic C=N double bond; Endocyclic N-H | Presence of N-H proton signal; C=N stretching in IR | Aprotic solvents; Certain exocyclic substituents |
| Amino Form | Endocyclic C=N double bond; Exocyclic N-H₂ group | Presence of NH₂ proton signals; C=C stretching in IR | Protic solvents (e.g., water); Hydrogen bonding |
E/Z Stereoisomerism at Exocyclic Double Bonds
In the imino tautomeric form, the presence of an exocyclic carbon-nitrogen double bond (C=N) introduces the possibility of geometric isomerism. researchgate.net This results in two potential stereoisomers, designated as E (entgegen) and Z (zusammen), also referred to as anti and syn isomers, respectively. researchgate.net This isomerism arises from the restricted rotation around the C=N bond, leading to different spatial arrangements of the substituents attached to the nitrogen atom relative to the thiazolidinone ring.
The determination of the predominant isomer and the energetic barrier to their interconversion has been a subject of detailed research. Temperature-dependent Proton NMR (PMR) spectra have been used to study the kinetics of this isomerization, revealing that the process is realized in the imine form, likely through an inversion mechanism at the exocyclic nitrogen atom rather than rotation around the C=N bond. researchgate.net
More advanced techniques, including 2D NMR spectroscopy (e.g., NOESY) and computational methods like Density Functional Theory (DFT), are now commonly used to unambiguously assign the configuration and analyze the conformational preferences. nih.goveie.gr DFT calculations can predict the lowest energy conformers and the energy gaps between different isomers, which often indicate that one conformation is dominant. nih.goveie.gr For many 5-substituted 2-imino-4-thiazolidinone derivatives, experimental and computational data align, showing a preference for a specific isomer, often the Z configuration. nih.govnih.gov
| Isomer | Description | Method of Identification | Typical Stability |
| Z Isomer (syn) | Substituent on the exocyclic nitrogen is on the same side as the sulfur atom of the thiazolidinone ring. | 2D-NOESY NMR spectroscopy showing spatial proximity between specific protons; DFT calculations. nih.goveie.gr | Often found to be the thermodynamically more stable isomer in 5-substituted derivatives. nih.govnih.gov |
| E Isomer (anti) | Substituent on the exocyclic nitrogen is on the opposite side of the sulfur atom of the thiazolidinone ring. | Characterized by the absence of key NOE correlations seen in the Z isomer; Higher calculated energy via DFT. nih.gov | Generally less stable, with a significant energy barrier preventing easy isomerization from the Z form. eie.gr |
Computational and Chemoinformatic Approaches in 2 Imino 1,3 Thiazolidin 4 One Research
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-imino-1,3-thiazolidin-4-one derivatives at a molecular level. These methods allow for the optimization of molecular geometry and the study of various electronic characteristics.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 2-imino-1,3-thiazolidin-4-ones, DFT calculations are crucial for studying tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. The 2-imino-thiazolidin-4-one scaffold can exist in different tautomeric forms, and understanding their relative stabilities is essential for predicting their behavior in biological systems.
Conformational analysis of 5-substituted thiazolidin-4-one derivatives has been conducted using DFT calculations to determine their lowest energy conformers. nih.gov These studies, often corroborated with 2D-NMR experiments, help in the unambiguous characterization of the stereochemical outcomes of synthetic reactions. nih.gov For instance, DFT results have shown that certain 5-substituted derivatives adopt an exo conformation with specific configurations of their double bonds. nih.gov
Quantum chemical calculations are also employed to analyze the electronic properties of 2-imino-1,3-thiazolidin-4-one derivatives. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess the chemical stability and reactivity of these molecules. researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability.
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the electrophilic and nucleophilic regions of the molecule, which is vital for understanding intermolecular interactions. researchgate.net Other computed properties include dipole moment, polarizability, and hyperpolarizability, which are important for determining the non-linear optical (NLO) behavior of these compounds. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study the charge distribution and intramolecular interactions. researchgate.net
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a ligand, such as a 2-imino-1,3-thiazolidin-4-one derivative, and a biological target, typically a protein receptor.
Molecular docking studies are instrumental in elucidating the mechanism of action of 2-imino-1,3-thiazolidin-4-one derivatives by identifying their binding modes within the active site of a target receptor. For example, docking studies have been performed to investigate the binding of these compounds to various enzymes and receptors. nih.govresearchgate.net These studies reveal crucial ligand-target interactions, such as hydrogen bonds and hydrophobic interactions, which are responsible for the biological activity of the compounds. mdpi.com
In the context of antimicrobial research, molecular docking has been used to study the interactions of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones with enzymes like E. coli MurB and C. albicans CYP51, suggesting potential mechanisms for their antibacterial and antifungal activities. nih.govresearchgate.net
A key outcome of molecular docking simulations is the prediction of binding affinities, often expressed as a scoring function, which estimates the strength of the ligand-receptor interaction. These scores help in ranking different derivatives and identifying those with the highest potential for biological activity. The predicted binding orientations provide a 3D visualization of how the ligand fits into the active site, guiding further structural modifications to enhance potency.
For instance, docking studies on thiazolidin-2,4-dione derivatives with VEGFR-2 have shown that these compounds can assume similar positions and orientations within the receptor's active site, with calculated binding free energies indicating high affinities. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 2-imino-thiazolidin-4-one derivatives. nih.gov These models correlate the biological activity of the compounds with their 3D physicochemical properties, such as steric and electrostatic fields. nih.gov The resulting models, often visualized as contour maps, provide valuable insights into the structural features that are important for activity, thereby guiding the design of more potent analogs. nih.gov For example, QSAR models developed for 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists have highlighted the significant role of electrostatic and steric properties in determining their potency. nih.gov
Development of Predictive Models for Biological Activity
Predictive modeling plays a crucial role in the efficient screening of large libraries of 2-imino-1,3-thiazolidin-4-one derivatives, prioritizing compounds with a higher likelihood of exhibiting desired biological activities. Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to establish a mathematical correlation between the structural properties of the molecules and their biological responses.
These models are built using a training set of compounds with known activities to derive an equation that can then be used to predict the activity of new, untested molecules. For instance, in the development of novel antimicrobial agents, QSAR models have been employed to predict the antibacterial efficacy of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. nih.gov Such models often utilize a variety of molecular descriptors, including electronic, steric, and lipophilic properties, to quantify the structural features of the compounds.
Pharmacophore modeling is another powerful computational approach used to develop predictive models for the biological activity of 2-imino-1,3-thiazolidin-4-ones. This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to interact with a specific biological target. A probable pharmacophore model for the anticancer activity of 4-thiazolidinones has been proposed, which can be used to screen virtual libraries of compounds and identify those that fit the model and are therefore likely to be active. researchgate.net
The development of these predictive models often involves the following steps:
Data Set Selection: A diverse set of 2-imino-1,3-thiazolidin-4-one derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including 2D and 3D properties, are calculated for each compound in the data set.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the predictive model.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Table 1: Examples of Predictive Models for 2-Imino-1,3-thiazolidin-4-one Derivatives
| Model Type | Biological Activity | Compound Series | Key Findings |
| QSAR | Antimicrobial | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Identified key physicochemical properties influencing antibacterial potency. nih.gov |
| Pharmacophore Modeling | Anticancer | 4-Thiazolidinones | Defined the spatial arrangement of features essential for anticancer activity. researchgate.net |
| Molecular Docking | Anti-inflammatory | Pyrazolin-5-one bearing thiazolidin-4-ones | Predicted binding modes and interactions with the active site of target enzymes. dmed.org.ua |
Identification of Key Structural Descriptors Influencing Activity
A critical aspect of computational studies on 2-imino-1,3-thiazolidin-4-ones is the identification of key structural descriptors that have a significant impact on their biological activity. These descriptors are numerical values that encode information about the molecular structure and properties of a compound. By analyzing the correlation between these descriptors and the observed biological activity, researchers can gain a deeper understanding of the structure-activity relationship (SAR).
For the 2-imino-1,3-thiazolidin-4-one scaffold, modifications at positions 2, 3, and 5 of the thiazolidin-4-one ring are known to significantly influence the biological activity. mdpi.com The nature of the substituent at these positions can affect the compound's lipophilicity, electronic properties, and steric interactions with the biological target.
Key structural descriptors that have been found to influence the activity of 2-imino-1,3-thiazolidin-4-one derivatives include:
Topological Descriptors: These descriptors describe the connectivity of atoms in a molecule and are related to its size, shape, and branching.
Electronic Descriptors: These descriptors, such as partial charges and dipole moments, provide insights into the electronic distribution within the molecule, which is crucial for intermolecular interactions.
Quantum Chemical Descriptors: Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often used to characterize the reactivity of the molecules.
Table 2: Key Structural Descriptors and Their Influence on the Activity of 2-Imino-1,3-thiazolidin-4-ones
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
| Topological | Molecular Connectivity Indices | Related to the overall shape and size of the molecule, affecting binding affinity. |
| Electronic | Dipole Moment | Influences long-range interactions with the biological target. |
| Quantum Chemical | HOMO/LUMO Energy Gap | Correlates with the chemical reactivity and stability of the compound. |
| Lipophilicity | LogP | Affects the compound's ability to cross cell membranes and reach its target. |
Molecular Mechanisms and Biological Target Interactions of 2 Imino 1,3 Thiazolidin 4 One Scaffolds
Cellular Pathway Modulation in In Vitro Models:There is a lack of published in vitro studies investigating the modulation of cellular pathways by 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one.
Cell Cycle Analysis in Cancer Cell Lines
Studies on other 4-thiazolidinone (B1220212) derivatives have indicated that they can exert cytostatic effects on cancer cell lines. mdpi.com For instance, certain compounds in this class have been shown to affect the cell cycle, although the specific mechanisms and phases of the cell cycle that are impacted vary depending on the substitutions on the thiazolidinone ring and the cancer cell line being studied. mdpi.comnih.gov
Apoptosis Induction Mechanisms
The induction of apoptosis is a common mechanism of action for anticancer compounds. Various 2-imino-1,3-thiazolidin-4-one analogues have been investigated for their ability to trigger programmed cell death in cancer cells. mdpi.comkne-publishing.com These studies often explore the activation of key apoptotic pathways, such as those involving caspases, to elucidate the molecular mechanism of their cytotoxic activity. mdpi.com
Broad Spectrum Biological Interactions against Microorganisms
The 2-imino-1,3-thiazolidin-4-one scaffold is well-documented for its significant antimicrobial properties. nih.govnih.govmdpi.com
Numerous derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Mechanistic studies, often involving molecular docking, suggest that these compounds may act by inhibiting essential bacterial enzymes. One commonly proposed target is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov Some derivatives have also been found to inhibit biofilm formation, a key factor in bacterial resistance. nih.gov
In addition to antibacterial effects, many 2-imino-1,3-thiazolidin-4-one derivatives exhibit potent antifungal activity. mdpi.comnanobioletters.com Docking studies have suggested that the antifungal mechanism may involve the inhibition of fungal enzymes such as 14α-lanosterol demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of therapeutic compounds. For the 2-imino-1,3-thiazolidin-4-one class, SAR studies have explored how different substituents at the N-3 and C-5 positions of the thiazolidinone ring influence their biological activity. nih.govresearchgate.net For example, the nature of the substituent on the benzylidene ring at the C-5 position (e.g., electron-donating or electron-withdrawing groups) has been shown to significantly impact the antimicrobial potency of these compounds. nanobioletters.com These studies help in the rational design of new derivatives with improved therapeutic potential.
Future Directions and Research Perspectives in 2 Imino 1,3 Thiazolidin 4 One Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of 2-imino-1,3-thiazolidin-4-one derivatives is continuously evolving, with a significant trend towards greener and more efficient methodologies. researchgate.net Traditional multi-step syntheses are being replaced by innovative one-pot, multi-component reactions that improve yield, reduce waste, and simplify purification processes. nih.govresearchgate.net
Future research will likely emphasize the following:
Green Chemistry Approaches : The use of environmentally benign solvents (like water or polyethylene (B3416737) glycol), solvent-free reaction conditions, and energy-efficient techniques such as microwave and ultrasound irradiation is expanding. researchgate.netnih.govsciencescholar.us These methods not only reduce the environmental impact but can also accelerate reaction times and improve product yields. nih.gov
Novel Catalysis : The development and application of novel catalysts, including reusable magnetic nanoparticles and ionic liquids, are gaining traction. nih.gov These catalysts offer advantages such as high efficiency, easy recovery, and recyclability, aligning with the principles of sustainable chemistry. nih.gov
Electrochemical Synthesis : Innovative strategies, such as using an electrogenerated base to promote cyclization, present a convenient and efficient alternative for the regioselective synthesis of 2-imino-1,3-thiazolidin-4-one derivatives. rsc.org
Table 1: Comparison of Synthetic Methodologies for 2-Imino-1,3-thiazolidin-4-ones
| Methodology | Description | Advantages | Key Features |
|---|---|---|---|
| One-Pot, Three-Component Reaction | Condensation of an amine, an oxo-compound, and a thiolic agent in a single step. nih.gov | High atom economy, reduced waste, simplified procedure. | Efficient for creating molecular diversity. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. nih.govsciencescholar.us | Rapid reaction times, often higher yields, improved purity. | Energy-efficient. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates and yields. nih.gov | Reduced energy consumption, can increase reaction rates. | A green chemistry technique. |
| Solvent-Free Synthesis (MALI-MGRE) | Mechanical Grinding Reaction Equipment (MGRE) activates the reaction by grinding reagents together without a solvent. researchgate.net | Environmentally friendly, easy work-up. | Eliminates solvent waste. |
| Electrogenerated Base (EGB) Promotion | An electrochemically generated base facilitates the cyclization reaction. rsc.org | High current efficiency, good yields, convenient. | Novel electrochemical approach. |
Advanced Computational Approaches for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with enhanced potency and selectivity. For 2-imino-1,3-thiazolidin-4-one derivatives, these approaches are crucial for navigating the vast chemical space and prioritizing synthetic efforts.
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target. mdpi.com It helps in understanding the binding modes of 2-imino-1,3-thiazolidin-4-one analogs within the active sites of proteins, such as kinases or enzymes, guiding the design of derivatives with improved affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like CoMFA and CoMSIA are used to correlate the three-dimensional properties of molecules with their biological activity. mdpi.com These models help identify key structural features that are critical for activity, providing a roadmap for optimizing lead compounds. mdpi.com
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules over time. mdpi.com They can be used to study the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding, offering a more detailed picture of the molecular interactions. mdpi.com
By integrating these computational methods, researchers can screen virtual libraries of compounds, predict their biological activity, and refine their structures to maximize desired effects before committing to laboratory synthesis.
Deeper Mechanistic Elucidation of Biological Interactions
While numerous biological activities have been reported for 2-imino-1,3-thiazolidin-4-ones, a detailed understanding of their mechanism of action at the molecular level is often lacking. mdpi.comresearchgate.net Future research must focus on identifying and validating the specific cellular targets responsible for their pharmacological effects.
For instance, certain derivatives have been identified as:
Enzyme Inhibitors : Compounds from this class have shown inhibitory activity against enzymes like cell division cycle 25A (CDC25A) phosphatase, which is a target in cancer therapy. nih.gov
Receptor Agonists : A notable discovery is a series of 2-imino-thiazolidin-4-one derivatives that act as potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1), a target for autoimmune disorders. nih.gov
Antibiofilm Agents : Some derivatives have demonstrated the ability to inhibit or eradicate bacterial biofilms, a critical factor in persistent infections. mdpi.com
Elucidating these interactions through biochemical assays, structural biology (e.g., X-ray crystallography), and cell-based studies is essential. researchgate.netnih.gov A deeper mechanistic understanding will not only validate the therapeutic potential of these compounds but also enable the design of next-generation analogs with improved selectivity and fewer off-target effects.
Development of Targeted Probes for Biological Research
The validated biological activity of specific 2-imino-1,3-thiazolidin-4-one derivatives makes them excellent candidates for development into chemical probes. By chemically modifying a potent and selective compound—for example, by attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group—researchers can create powerful tools for chemical biology.
These targeted probes could be used to:
Visualize and track the subcellular localization of their target protein in living cells.
Identify and isolate the specific binding partners of the compound from complex cellular lysates.
Validate new drug targets and explore their roles in cellular signaling pathways.
The development of such probes based on the 2-imino-1,3-thiazolidin-4-one scaffold would significantly contribute to our understanding of fundamental biological processes and accelerate the early stages of drug discovery.
Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry
The multifaceted nature of 2-imino-1,3-thiazolidin-4-one chemistry necessitates a highly collaborative and interdisciplinary approach. The journey from initial synthesis to a potential therapeutic agent requires the combined expertise of various scientific disciplines.
Future progress will be driven by collaborations between:
Synthetic Organic Chemists : To design and execute novel, efficient, and diverse synthetic routes. semanticscholar.org
Computational Chemists : To perform in silico modeling, predict activity, and guide rational drug design. mdpi.com
Pharmacologists and Biologists : To conduct in vitro and in vivo testing, determine biological activity, and elucidate mechanisms of action.
Structural Biologists : To solve the three-dimensional structures of ligand-target complexes, providing atomic-level insights into binding interactions.
Such synergistic efforts are crucial for accelerating the translation of promising hit compounds into optimized lead molecules. By fostering these collaborations, the scientific community can more effectively harness the therapeutic potential of the 2-imino-1,3-thiazolidin-4-one scaffold to address unmet medical needs.
Q & A
Q. What are the standard synthetic routes for preparing 2-imino-5-(2-methylbenzyl)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization reactions. A common method involves reacting N-substituted hydrazides with mercaptoacetic acid in solvents like 1,4-dioxane under reflux . Etherification and condensation steps (e.g., using sodium acetate in glacial acetic acid) are critical for introducing substituents like the 2-methylbenzyl group . Optimization may involve adjusting reaction time (6–12 hours), temperature (80–120°C), and catalyst choice (e.g., FeNi3-IL MNPs for enhanced yield) . Purity is validated via melting point analysis and spectroscopic techniques.
Q. How can structural characterization of this compound be performed using NMR and X-ray crystallography?
- NMR : Assign and chemical shifts to confirm the imino and thiazolidinone moieties. Substituent effects on chemical shifts (e.g., C-2, C-4, and C-5 positions) can be predicted using empirical equations based on Hammett σ values .
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing crystal packing. Key parameters include space group determination, hydrogen bonding patterns (e.g., graph set analysis), and validation via R-factors (<5%) .
Advanced Research Questions
Q. How do substituent variations on the thiazolidinone ring influence biological activity, and how can structure-activity relationships (SAR) be modeled?
Substituents at C-2 and C-5 (e.g., aryl groups) modulate electronic and steric properties, impacting interactions with biological targets. SAR studies involve synthesizing derivatives (e.g., 2,3-disubstituted analogs) and testing cytotoxicity against cell lines (e.g., renal carcinoma). Statistical tools like Dunnett’s test () validate significance in activity differences . Computational docking (e.g., AutoDock Vina) predicts binding affinities to receptors like dynamin GTPase .
Q. What computational methods are used to predict 13C^{13}C13C chemical shifts, and how do discrepancies between experimental and theoretical values arise?
An additive model () predicts shifts for disubstituted derivatives based on monosubstituted analogs . Discrepancies (±0.06–0.2 ppm) arise from solvent effects, conformational flexibility, and long-range electronic interactions. DFT calculations (e.g., B3LYP/6-31G*) refine predictions by accounting for 3D geometry.
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure refinement?
For twinned data, use SHELXL’s TWIN command with BASF parameter optimization. For disorder, apply PART/SUMP restraints and analyze residual density maps. High-resolution data (<1.0 Å) improves reliability. Hydrogen bonding networks (e.g., motifs) are validated using Mercury software .
Q. What experimental design considerations are critical for evaluating the compound’s antitumor activity?
- In vitro assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HepG2) with IC determination. Include positive controls (e.g., doxorubicin) and negative controls (e.g., Rhodadyn™ B10 for dynamin inhibition studies) .
- Data interpretation : Normalize results to cell viability controls and apply ANOVA for dose-response trends. Purity (>98%) is confirmed via HPLC before testing.
Methodological Challenges
Q. How can reaction intermediates be trapped or characterized in the synthesis of thiazolidinone derivatives?
Use low-temperature quenching (-78°C) and in situ FTIR to monitor intermediates like thioamide or enamine species. LC-MS (ESI+) identifies transient species with matching theoretical values.
Q. What strategies address low yield in cyclization reactions for this compound?
- Catalyst screening: FeNi3-IL MNPs enhance cyclization efficiency via Lewis acid activation .
- Solvent optimization: Switch from acetic acid to DMF for polar intermediates.
- Microwave-assisted synthesis reduces reaction time (20–30 minutes) and improves yield by 15–20% .
Data Analysis and Reporting
Q. How should researchers handle conflicting biological activity data across different studies?
- Meta-analysis : Compare assay conditions (e.g., cell line specificity, serum concentration).
- Dose recalibration : Re-test compounds at logarithmic concentration ranges (1 nM–100 µM).
- Mechanistic studies : Use siRNA knockdown to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
